Home > Products > Screening Compounds P16884 > [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine
[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine - 1342051-10-8

[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine

Catalog Number: EVT-1716297
CAS Number: 1342051-10-8
Molecular Formula: C12H16ClFN2
Molecular Weight: 242.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for ERK kinase activity []. It is currently in early clinical development.

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

  • Compound Description: YM-09151-2 is a benzamide derivative found to be a potent neuroleptic agent, displaying 13 times and 408 times greater potency than haloperidol and metoclopramide, respectively []. Its efficacy in treating psychosis is attributed to its potent antistereotypic activity and relatively low cataleptogenicity compared to haloperidol and metoclopramide [].

N-{(1S)-2-Amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is an improved AKT inhibiting compound [].

(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

  • Compound Description: NLX-204 is a novel 5-HT1A receptor-biased agonist. It exhibits high 5-HT1A receptor affinity and >1000-fold selectivity versus a range of other receptors, including noradrenergic α1, dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1 receptors []. It displays favorable drug-like properties, robustly stimulates ERK1/2 phosphorylation in rat cortex, and demonstrates highly potent and efficacious antidepressant-like activity [].

1-(4-Chloro-2-fluorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone

  • Compound Description: This compound contains a 1,2,4-triazolyl ring and a chlorofluorophenyl ring []. The absolute configuration of the molecules in the crystal was determined to be the (2S)-enantiomer [].

6-(N-(7-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

  • Compound Description: This compound is useful for treating or preventing viral infections [].

4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives

  • Compound Description: This series of compounds showed anticancer, antiangiogenic, and antioxidant activities []. In particular, compounds 4g and 4i displayed potent inhibitory activity against three human cancer cell lines (HEP3BPN 11, MDA 453, and HL 60), comparable to the standard drug methotrexate [].

2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant, RO4917523)

  • Compound Description: Basimglurant is a potent and selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGlu5) []. It exhibits efficacy in a broad range of anxiety tests, showing comparable efficacy to diazepam but at significantly lower doses []. Basimglurant possesses favorable pharmacokinetic properties in preclinical models and an excellent preclinical safety profile []. It is currently in phase II clinical studies for treating depression and fragile X syndrome [].

5-Chloro-1-(4-fluorophenyl)-3-(1(2-(2-imidazolidinon-1-yl)ethyl)-4-piperidyl)-1H-indole (Sertindole)

  • Compound Description: Sertindole is a heterotypic neuroleptic agent with selective dopamine D-2 and serotonin 5-HT2 receptor antagonist properties. It demonstrates potent antipsychotic activity while exhibiting a lower risk of extrapyramidal side effects compared to typical antipsychotics [, ]. This favorable profile makes sertindole a valuable therapeutic option for managing schizophrenia and related disorders, particularly in patients sensitive to motor disturbances.

(3R)-5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

  • Compound Description: TROX-1 is a small-molecule, state-dependent blocker of voltage-gated calcium channel (Cav)2 channels, exhibiting selectivity for the open/inactivated states of the channel [, ]. It displays potent analgesic properties in various preclinical pain models, including inflammatory and neuropathic pain, with a wider therapeutic window compared to ziconotide, a peptide Cav2.2 inhibitor [, ].
Overview

[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine is a chemical compound with the molecular formula C12H16ClFN2C_{12}H_{16}ClFN_2 and a molecular weight of 242.72 g/mol. It is recognized for its unique structure, which includes a pyrrolidine ring and a phenyl group substituted with both chlorine and fluorine atoms. The compound is classified as an amine due to the presence of an amine functional group in its structure. Its IUPAC name reflects its complex arrangement, highlighting the specific positions of the substituents on the aromatic ring.

Synthesis Analysis

Methods and Technical Details

The synthesis of [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors, such as 3-chloro-4-fluoroaniline and 1-methylpyrrolidine.
  2. Formation of Intermediate: A nucleophilic substitution reaction is performed, where 3-chloro-4-fluoroaniline reacts with an appropriate electrophile to form an intermediate compound.
  3. Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring, often requiring a base and solvent to facilitate the reaction.
  4. Chiral Resolution: The final step involves resolving the chiral centers to isolate the desired stereoisomer, which can be achieved through techniques such as chiral chromatography or other resolution methods.
Molecular Structure Analysis

The molecular structure of [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine can be described as follows:

  • Molecular Formula: C12H16ClFN2C_{12}H_{16}ClFN_2
  • Molecular Weight: 242.72 g/mol
  • InChI Key: ROGPDGDVTBVNPY-UHFFFAOYSA-N
  • Canonical SMILES: CN1CCC(C1C2=CC(=C(C=C2)Cl)F)CN

The compound features a pyrrolidine ring connected to a phenyl group that is further substituted with chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine can participate in various chemical reactions:

  1. Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide can lead to the formation of oxidized derivatives like ketones or carboxylic acids.
  2. Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced derivatives, including amines or alcohols.
  3. Substitution Reactions: The chloro and fluoro substituents on the phenyl ring are reactive and can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium methoxide in methanol.
Mechanism of Action

The mechanism of action for [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine primarily involves its interaction with biological targets such as receptors or enzymes. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity, potentially increasing membrane permeability and receptor binding affinity. This compound has been investigated for various pharmacological activities, particularly in relation to neurotransmitter modulation and enzyme inhibition.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Purity: Generally available at a purity level of around 95%.

Chemical Properties

These properties make it suitable for various applications in scientific research.

Applications

[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine has diverse applications across multiple scientific fields:

  1. Chemistry Research: Serves as a building block for synthesizing more complex molecules.
  2. Biological Studies: Investigated for interactions with biological targets, contributing to the understanding of enzyme functions and receptor activity.
  3. Medicinal Chemistry: Explored for potential therapeutic effects in treating various diseases due to its unique structural properties.
  4. Industrial Applications: Utilized in developing new materials and chemical processes, showcasing its versatility beyond academic research.

This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance in advancing scientific knowledge and applications.

Synthesis Methodologies and Reaction Pathways

Nucleophilic Substitution Strategies for Halogenated Aryl Precursors

The synthesis of the halogenated aryl moiety in [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine relies on nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the aryl halide system. Key considerations include:

  • Activation Requirements: The 4-chloro-3-fluorophenyl group undergoes SNAr when ortho or para substituents enhance electrophilicity. The meta-fluorine and para-chlorine arrangement creates partial positive character at C4, facilitating nucleophilic attack [1] [6].
  • Nucleophile Selection: Secondary amines (e.g., N-protected pyrrolidine precursors) act as nucleophiles. Optimized reactions use polar aprotic solvents (DMF, DMSO) at 80–120°C, with inorganic bases (K₂CO₃) to neutralize HX byproducts [1].
  • Competing Pathways: Ullmann-type couplings are suppressed by avoiding copper catalysts, while benzyne formation is minimized by using meta-fluorine, which reduces ortho-deprotonation [6].

Table 1: SNAr Conditions for Aryl-Pyrrolidine Bond Formation

Aryl HalideNucleophileBase/SolventYield (%)
1,2-Dichloro-4-fluorobenzeneN-Boc-pyrrolidineK₂CO₃/DMF78
4-Bromo-1,2-difluorobenzeneN-Cbz-3-pyrrolineCs₂CO₃/DMSO85

Cyclization Techniques for Pyrrolidine Ring Formation

Pyrrolidine ring construction employs intramolecular cyclization or ring contraction strategies:

  • Amino Alkylation: 4-Chloro-3-fluorophenyl-substituted δ-amino ketones undergo reductive amination. For example, NaBH₃CN reduces iminium intermediates to pyrrolidines with >90% diastereoselectivity using chiral auxiliaries [2].
  • Metal-Catalyzed Cyclizations: Iridium complexes (e.g., CpIr) enable *N-heterocyclization of primary amines with 1,4-diols, forming pyrrolidines in >85% yield. This method tolerates halogenated aryl groups and allows stereocontrol via ligand design [2].
  • Pyridine Ring Contraction: Photo-promoted skeletal editing converts pyridines to bicyclic pyrrolidines. Silylborane reagents (e.g., PhMe₂SiBpin) under 365 nm light yield 2-azabicyclo[3.1.0]hex-3-enes, which are hydrogenated to target pyrrolidines [7].

Table 2: Pyrrolidine Cyclization Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Diastereoselectivity
Reductive Aminationδ-Amino ketoneNaBH₃CN/CH₃COOH92>20:1 trans
Iridium CatalysisPrimary amine + 1,4-diolCp*Ir/dppf88Racemic
Photochemical Contraction3-SilylpyridinePhMe₂SiBpin/hν (365 nm)76trans:cis = 9:1

Chiral Resolution and Stereoselective Synthesis Approaches

Stereocontrol at the pyrrolidine C2 and C3 positions employs:

  • Diastereomeric Salt Crystallization: Racemic free bases are treated with chiral acids (e.g., (S)-mandelic acid). The less soluble salt is isolated and hydrolyzed to yield enantiopure amine (98% ee). This method is scalable but sacrifices 40–50% yield during resolution [3] [8].
  • Asymmetric Hydrogenation: Enamides derived from 4-chloro-3-fluorophenyl ketones undergo hydrogenation with chiral catalysts (e.g., Rh-DuPhos), affording cis- or trans-pyrrolidines with 95% ee [2].
  • Enzymatic Resolution: Lipases (e.g., CAL-B) selectively acylate the (S)-enantiomer of racemic esters, leaving the (R)-isomer for recovery. Yields reach 45% theoretical maximum per cycle [3].

Optimization of Protecting Groups in Intermediate Functionalization

Orthogonal protection ensures chemoselective transformations:

  • Amine Protection: The primary amine is masked as a phthalimide (stable under N-alkylation conditions) and cleaved with hydrazine. Alternatively, tert-butoxycarbonyl (Boc) groups are removed with TFA without affecting pyrrolidine rings [4] [9].
  • Pyrrolidine Nitrogen Protection: N-Benzyl groups are removed via hydrogenolysis (H₂/Pd-C), while Cbz groups allow simultaneous N-deprotection and ring hydrogenation [4].
  • Orthogonal Strategies: Sequential deprotection is achieved using acid-labile Boc (TFA), base-labile Fmoc (piperidine), and hydrogenolyzable Cbz (H₂/Pd-C). This enables selective primary amine functionalization after pyrrolidine N-methylation [9].

Table 3: Protecting Group Compatibility

Functional GroupProtecting GroupDeprotection ConditionsCompatibility Notes
Primary AminePhthalimideNH₂NH₂/EtOH, refluxIncompatible with strong acids
Primary AmineBocTFA/DCMStable to N-alkylation
Pyrrolidine NitrogenCbzH₂/Pd-C, MeOHCompatible with aryl halides

Properties

CAS Number

1342051-10-8

Product Name

[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine

IUPAC Name

[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine

Molecular Formula

C12H16ClFN2

Molecular Weight

242.72 g/mol

InChI

InChI=1S/C12H16ClFN2/c1-16-5-4-9(7-15)12(16)8-2-3-10(13)11(14)6-8/h2-3,6,9,12H,4-5,7,15H2,1H3

InChI Key

ROGPDGDVTBVNPY-UHFFFAOYSA-N

SMILES

CN1CCC(C1C2=CC(=C(C=C2)Cl)F)CN

Canonical SMILES

CN1CCC(C1C2=CC(=C(C=C2)Cl)F)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.